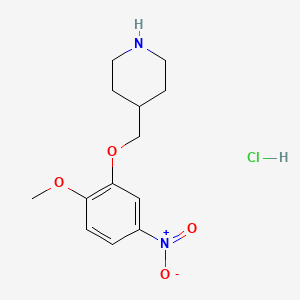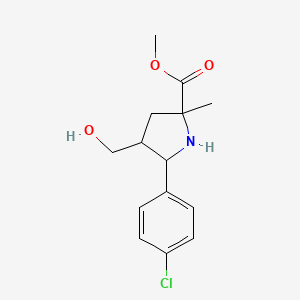![molecular formula C11H8N2O3 B1451182 6-甲氧基[1]苯并呋喃[3,2-d]嘧啶-4(3H)-酮 CAS No. 893554-94-4](/img/structure/B1451182.png)
6-甲氧基[1]苯并呋喃[3,2-d]嘧啶-4(3H)-酮
描述
6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines.
科学研究应用
生化分析
Biochemical Properties
6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.
Cellular Effects
The effects of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the signaling pathways involved in cell proliferation and apoptosis, leading to altered cell growth and survival. Additionally, 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can affect the expression of genes related to metabolic processes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can occur through various interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. Additionally, 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways. At higher doses, 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the flux of metabolites and the overall metabolic state of the cell. For instance, this compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one within cells can influence its biological activity and the extent of its effects on cellular processes.
Subcellular Localization
The subcellular localization of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can affect its interactions with other biomolecules and its overall biological activity, influencing processes such as enzyme inhibition, gene expression, and metabolic regulation.
准备方法
The synthesis of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzofuran with methoxy-substituted pyrimidine derivatives in the presence of a suitable catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using scalable processes and advanced catalytic systems .
化学反应分析
作用机制
The mechanism of action of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Benzofuro[3,2-d]pyrimidine: This parent compound shares the core structure but lacks the methoxy group, which can influence its reactivity and biological activity.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different electronic properties and biological activities.
Pyrido[4,3-d]pyrimidine: This compound has a similar bicyclic system but differs in the positioning of nitrogen atoms, affecting its chemical behavior and applications.
The uniqueness of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the resulting impact on its chemical and biological properties .
属性
IUPAC Name |
6-methoxy-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(14)13-5-12-8/h2-5H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMKWDXGLPXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)

![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)

![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
